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Compound Name:
Chloro(chloromethyl)dimethylsilan

e

Cat. No.: B161097 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,

and Drug Development Professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organosilicon compound, chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9). The

information presented herein is intended to support research and development activities by

offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of chloro(chloromethyl)dimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
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Solvent
Chemical Shift (δ) of -CH₃
(ppm)

Chemical Shift (δ) of -
CH₂Cl (ppm)

CCl₄ 0.550 2.892[1]

CDCl₃ 0.548 2.948[1]

¹³C NMR

While specific peak data is not readily available in the searched literature, typical chemical

shifts for similar structures suggest the methyl carbons would appear significantly upfield from

the chloromethyl carbon.

Infrared (IR) Spectroscopy
Detailed peak assignments for the infrared spectrum of chloro(chloromethyl)dimethylsilane
are not explicitly available in the reviewed sources. However, characteristic absorption bands

for similar organosilicon compounds can be expected.

Mass Spectrometry (MS)
The mass spectrum of chloro(chloromethyl)dimethylsilane is characterized by a distinct

fragmentation pattern obtained through electron ionization (EI). The major fragments observed

are detailed below.

m/z Relative Intensity (%) Proposed Fragment

127 ~60 [M-CH₃]⁺

93 100 [Si(CH₃)₂Cl]⁺

63 ~30 [Si(CH₃)₂H]⁺

49 ~20 [CH₂Cl]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully

available in the public domain. However, based on common practices for the analysis of
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organosilicon compounds, the following methodologies are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of chloro(chloromethyl)dimethylsilane (approximately 5-10

mg) is prepared in the desired deuterated solvent (e.g., CCl₄ or CDCl₃, 0.5-0.7 mL) within a 5

mm NMR tube.

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz for ¹H

nuclei is utilized.

Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans

are averaged to obtain a high signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As chloro(chloromethyl)dimethylsilane is a liquid at room temperature,

the IR spectrum can be obtained directly from a thin film of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is recorded and subtracted from the sample spectrum

to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatograph (GC-MS) or by direct injection. Electron ionization (EI) is employed as the

ionization source, typically operating at 70 eV.

Instrumentation: A quadrupole or time-of-flight mass analyzer is commonly used for fragment

separation.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of

approximately 10-200 amu. The resulting spectrum displays the relative abundance of the
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parent ion and its various fragments.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of chloro(chloromethyl)dimethylsilane, from sample preparation to data

interpretation.

Workflow for Spectroscopic Analysis of Chloro(chloromethyl)dimethylsilane
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Workflow for Spectroscopic Analysis

This comprehensive guide provides a foundational understanding of the spectroscopic

properties of chloro(chloromethyl)dimethylsilane. The data and protocols presented are

intended to facilitate further research and application of this compound in various scientific and

industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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